Stereochemical Configuration: Racemic Scaffold vs. (R)-Enantiomer as the Delamanid Precursor vs. (S)-Enantiomer as the Pharmacologically Distinct Isomer
CAS 681491-12-3 is the sterically unresolved (racemic) mixture, whereas the (R)-enantiomer (CAS 681491-16-7) serves as the direct chiral precursor for the synthesis of delamanid (OPC-67683), an FDA/EMA-approved anti-tubercular agent [1]. The (S)-enantiomer (CAS 1217756-56-3) is pharmacologically distinct; studies on the fully elaborated (S)-delamanid demonstrate that stereochemical inversion markedly alters biological activity, with the (S)-enantiomer showing reduced antitubercular potency relative to the (R)-enantiomer [2]. The racemic mixture enables parallel evaluation of both enantiomers in early-stage screening without the need for chiral chromatography or asymmetric synthesis, reducing upfront costs by approximately 40-60% compared to purchasing both enantiopure forms separately based on published catalog pricing [3].
| Evidence Dimension | Stereochemical identity and synthetic utility |
|---|---|
| Target Compound Data | Racemic mixture (1:1 R:S); CAS 681491-12-3; MW 199.16 g/mol; purity ≥95% (commercial grade) |
| Comparator Or Baseline | (R)-enantiomer: CAS 681491-16-7, purity ≥97%, used in delamanid synthesis; (S)-enantiomer: CAS 1217756-56-3, purity ≥95%, used as impurity standard |
| Quantified Difference | Racemate: single purchase covers both stereoisomers. Enantiopure: requires two separate syntheses/purchases; (R)-isomer is the active configuration for delamanid; (S)-isomer exhibits distinct pharmacological profile |
| Conditions | Commercial availability catalog comparison across multiple vendors (BOC Sciences, Beyotime, AKSci, Bidepharm, MolCore) |
Why This Matters
For SAR campaigns and initial hit identification, the racemic intermediate provides access to both stereochemical series at approximately half the procurement cost, enabling broader chemical space exploration before committing to enantiopure synthesis.
- [1] Matsumoto M, Hashizume H, Tomishige T, et al. OPC-67683, a Nitro-Dihydro-Imidazooxazole Derivative with Promising Action against Tuberculosis In Vitro and In Mice. PLoS Med. 2006;3(11):e466. View Source
- [2] He Z, et al. The anti-tubercular drug delamanid as a potential oral treatment for visceral leishmaniasis. Antimicrob Agents Chemother. 2016;60(7):4110-4119. View Source
- [3] BOC Sciences; Beyotime; AKSci; Bidepharm; MolCore. Comparative commercial pricing for CAS 681491-12-3, 681491-16-7, and 1217756-56-3. Accessed 2026. View Source
